(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Streptomyces malaysiense with data available.
Brand Name: Vulcanchem
CAS No.: 96193-26-9
VCID: VC2324435
InChI: InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1
SMILES: C1CC2C(=O)NCC(=O)N2C1
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

CAS No.: 96193-26-9

Cat. No.: VC2324435

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione - 96193-26-9

Specification

CAS No. 96193-26-9
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name (8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1
Standard InChI Key OWOHLURDBZHNGG-RXMQYKEDSA-N
Isomeric SMILES C1C[C@@H]2C(=O)NCC(=O)N2C1
SMILES C1CC2C(=O)NCC(=O)N2C1
Canonical SMILES C1CC2C(=O)NCC(=O)N2C1

Introduction

Chemical Identity and Structural Properties

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a chiral organic compound characterized by a fused ring system consisting of a pyrrolidine ring and a piperazine dione moiety. The compound's structural and chemical identity parameters are summarized in the following table:

ParameterValue
Chemical Name(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
CAS Number96193-26-9
StereochemistryR-configuration
Product FamilyHeterocyclic Building Blocks

The compound's structure features a bicyclic system with two nitrogen atoms and two carbonyl groups, creating a diketopiperazine scaffolding. The R-configuration refers to the stereochemistry at the chiral center, which distinguishes it from its S-enantiomer. This stereochemical specificity is crucial for its biological activity and chemical reactivity in various applications .

Physical Properties

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically exists as a solid at room temperature with specific physical characteristics that influence its handling, storage, and application in research and industrial settings. Its physical properties include stability parameters and solubility profiles that determine its behavior in various experimental conditions and formulations. The compound demonstrates good stability under standard laboratory conditions but requires proper storage to maintain its purity and activity over extended periods .

Chemical Reactivity

The chemical reactivity of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is primarily governed by its heterocyclic structure, particularly the diketopiperazine moiety. This structure allows the compound to participate in various chemical transformations, including substitution reactions, ring-opening reactions, and complexation with metals. These properties make it valuable as a synthetic intermediate in the development of more complex molecules with specific functional characteristics .

Applications in Scientific Research

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has demonstrated significant versatility across multiple scientific disciplines. Its applications span from fundamental research to practical industrial uses, highlighting its importance as both a research tool and a functional component in various products.

Pharmaceutical Development

In pharmaceutical research, (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its primary application is in the development of drugs targeting neurological disorders, where it contributes to enhancing drug efficacy and specificity. The compound's structural features allow it to be incorporated into larger molecules that can interact with specific biological targets, potentially leading to improved therapeutic outcomes .

The diketopiperazine scaffold present in this compound is particularly valuable in medicinal chemistry due to its rigidity, which can constrain peptide-like structures into bioactive conformations. This structural characteristic makes it useful for developing peptide mimetics with improved pharmacokinetic properties compared to natural peptides .

Agricultural Chemistry

In the agricultural sector, (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is utilized in the formulation of agrochemicals, particularly those designed for pest control. The compound contributes to developing solutions that effectively manage agricultural pests while minimizing environmental impact, thereby supporting sustainable farming practices .

The compound's potential in agricultural applications stems from its ability to be modified and incorporated into larger molecules that can selectively target pest-specific biological pathways. This selectivity is crucial for developing agrochemicals that are effective against targeted pests but have minimal effects on beneficial organisms and the broader ecosystem .

Material Science Applications

The incorporation of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione into polymer formulations has been shown to improve mechanical properties and thermal stability of materials. This application is particularly valuable in the production of durable materials for various industrial uses. The compound's rigid structure contributes to enhancing the structural integrity of polymers, potentially leading to materials with improved resistance to mechanical stress and thermal degradation .

The following table summarizes the improvements observed when incorporating (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione in polymer materials:

PropertyImprovement
Mechanical StrengthEnhanced resistance to stress and strain
Thermal StabilityIncreased tolerance to high temperatures
DurabilityImproved longevity under various conditions
Structural IntegrityBetter maintenance of shape and form

Biochemical Research

In biochemical research, (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione acts as a probe in various assays designed to understand enzyme mechanisms and interactions. This application is crucial for drug discovery and development processes, as it helps researchers identify potential therapeutic targets and understand how different compounds interact with these targets .

The compound's well-defined structure makes it useful for studying structure-activity relationships in biochemical systems. By observing how modifications to the basic structure affect biological activity, researchers can gain insights into the requirements for effective interaction with specific biological targets .

Cosmetic Applications

Synthesis and Production Methods

The synthesis of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves sophisticated organic chemistry techniques to ensure the correct stereochemistry and structural integrity. Various approaches have been developed for its production, ranging from laboratory-scale methods to industrial processes.

Laboratory Synthesis

Laboratory synthesis of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione often involves cyclization reactions starting from appropriate amino acid derivatives. The stereochemical control during synthesis is crucial to ensure the formation of the R-enantiomer specifically. Typical precursors include protected amino acids that undergo controlled cyclization reactions under specific conditions to form the desired bicyclic structure with the correct stereochemistry .

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and solvent selection, to achieve high yields and purity. Purification methods such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are often employed to isolate the pure (R)-enantiomer .

Industrial Production

Industrial production of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione employs scalable methods that maintain the compound's stereochemical integrity while maximizing yield and purity. These processes often involve optimized reaction conditions and specialized equipment to handle larger volumes of reagents and products. Quality control measures are implemented throughout the production process to ensure consistency in the final product's purity and stereochemical composition .

Chemical Reactions and Structural Modifications

The structure of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione allows for various chemical modifications that can alter its properties and expand its applications. Understanding these reactions is essential for researchers looking to develop derivatives with enhanced or targeted functionalities.

Structure-Activity Relationships

The relationship between structural modifications of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and resulting changes in activity is an important area of study. By systematically modifying different parts of the molecule and observing the effects on its physical, chemical, and biological properties, researchers can develop derivatives with enhanced performance for specific applications. This structure-activity relationship analysis guides the rational design of new compounds based on the (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold .

Current Research Trends and Future Perspectives

Research involving (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione continues to evolve, with ongoing investigations into new applications and improved synthesis methods. The compound's versatility makes it a subject of interest across multiple disciplines.

Emerging Applications

Recent research trends suggest potential new applications for (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives. These include:

  • Development of targeted drug delivery systems

  • Creation of environmentally friendly agricultural products

  • Design of advanced materials with specific properties

  • Exploration of biological activities beyond those currently known

These emerging applications highlight the compound's continued relevance in modern scientific research and industrial innovation .

Future Research Directions

Future research involving (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione may focus on:

  • Development of more efficient and stereoselective synthesis methods

  • Exploration of structure-activity relationships to create derivatives with enhanced properties

  • Investigation of specific biological mechanisms of action

  • Expansion of applications in emerging fields such as nanotechnology and regenerative medicine

These research directions will likely contribute to a deeper understanding of the compound's properties and expand its utility across various scientific and industrial applications .

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